molecular formula C13H17N3O3S B10904914 N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide

Cat. No.: B10904914
M. Wt: 295.36 g/mol
InChI Key: QUZRAIABTVTVDR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a methoxyphenoxy group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the methoxyphenoxy group, and the final coupling with hydrazinecarbothioamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-cyclopropyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with a formyl group instead of a hydrazinecarbothioamide moiety.

    N-cyclopropyl-2-(2-formyl-4-methoxyphenoxy)acetamide: Another similar compound with a different substitution pattern on the phenoxy group.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]thiourea

InChI

InChI=1S/C13H17N3O3S/c1-18-10-4-6-11(7-5-10)19-8-12(17)15-16-13(20)14-9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,15,17)(H2,14,16,20)

InChI Key

QUZRAIABTVTVDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2CC2

Origin of Product

United States

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